1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
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Overview
Description
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure combining a cyclohexyl group with a pyrazolo[1,5-a]pyridine moiety, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been shown to have a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Related compounds have been synthesized through a [3 + 2]-cycloaddition of n-aminopyridinium ylides and ynals, which results in the production of cyanated pyrazolo[1,5-a]pyridines . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds such as pyrazolo[1,5-a]pyrimidines have been shown to have valuable properties as antimetabolites in purine biochemical reactions .
Pharmacokinetics
Related compounds have been shown to have potent activity accompanied with attenuated cyp direct inhibition (di) towards multiple cyp isoforms , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been shown to have a wide range of biological activities , suggesting that they may have similar effects.
Action Environment
The synthesis of related compounds has been shown to be reproducible and scalable , suggesting that they may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired compound, ensuring high yield and purity. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cycloaddition and condensation processes.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to achieve large-scale production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the attached functional groups and overall molecular configuration.
Pyrazolo[3,4-b]pyridine: Another related compound with a different arrangement of nitrogen atoms within the ring structure.
Uniqueness
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is unique due to its specific combination of a cyclohexyl group and a pyrazolo[1,5-a]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound can be represented by the following structure:
The biological activity of this compound is primarily associated with its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain kinases, particularly salt-inducible kinase 2 (SIK2), which is implicated in various cellular processes including metabolism and proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including this compound. The compound was evaluated for its cytotoxic effects against several cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 3.79 | Induction of apoptosis |
A549 | 26.00 | Inhibition of cell proliferation |
NCI-H460 | 0.95 | Autophagy induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types .
Anti-inflammatory Activity
In addition to its anticancer properties, compounds related to pyrazolo[1,5-a]pyridine have shown promising anti-inflammatory effects. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Study 1: Cytotoxicity Assessment
In a study conducted by Wei et al., a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity with an IC50 value of approximately 12.50 µM against the SF-268 glioblastoma cell line .
Study 2: Kinase Inhibition
A study focused on the inhibition of SIK2 revealed that this compound effectively reduced SIK2 activity, which is crucial in regulating metabolic processes and cell growth. The findings suggest that targeting SIK2 could provide therapeutic benefits in metabolic disorders and cancer .
Properties
IUPAC Name |
1-cyclohexyl-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(16-11-4-2-1-3-5-11)17-12-7-9-18-13(10-12)6-8-15-18/h6-11H,1-5H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEAACYJEYTYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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